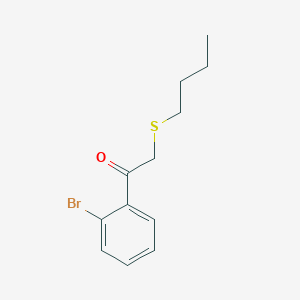
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a butylthio-substituted ethanone
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with butylthiol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not yet widely used in medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one involves its interaction with specific molecular targets. The compound’s bromophenyl group and butylthio moiety contribute to its binding affinity and reactivity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a butylthio group. The difference in alkyl chain length can affect its chemical properties and reactivity.
1-(2-Chlorophenyl)-2-(butylthio)ethan-1-one: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
1-(2-Bromophenyl)-2-(ethylthio)ethan-1-one: The ethylthio derivative has a shorter alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
REBSGVXTHFSUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















